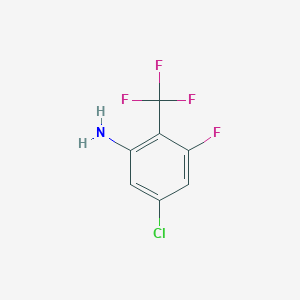
1,4,6-Tribromonaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,6-Tribromonaphthalen-2-ol is a brominated derivative of naphthol. This compound is characterized by the presence of three bromine atoms attached to the naphthalene ring at positions 1, 4, and 6, and a hydroxyl group at position 2. Brominated naphthols are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Tribromonaphthalen-2-ol typically involves the bromination of naphthalen-2-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and efficiency. The use of environmentally friendly brominating agents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
1,4,6-Tribromonaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted naphthalen-2-ol derivatives with various functional groups.
Oxidation Reactions: Quinones or other oxidized naphthalene derivatives.
Reduction Reactions: Debrominated naphthalen-2-ol or partially debrominated products.
科学的研究の応用
1,4,6-Tribromonaphthalen-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of flame retardants, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,4,6-Tribromonaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: A brominated phenol with similar bromination patterns but different core structure.
1,2,3-Tribromobenzene: A brominated benzene derivative with bromine atoms at different positions.
1,3,5-Tribromobenzene: Another brominated benzene derivative with a different substitution pattern.
Uniqueness
1,4,6-Tribromonaphthalen-2-ol is unique due to its specific bromination pattern on the naphthalene ring, which imparts distinct chemical and biological properties
特性
分子式 |
C10H5Br3O |
|---|---|
分子量 |
380.86 g/mol |
IUPAC名 |
1,4,6-tribromonaphthalen-2-ol |
InChI |
InChI=1S/C10H5Br3O/c11-5-1-2-6-7(3-5)8(12)4-9(14)10(6)13/h1-4,14H |
InChIキー |
FUMAGZVADXOQSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CC(=C2C=C1Br)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
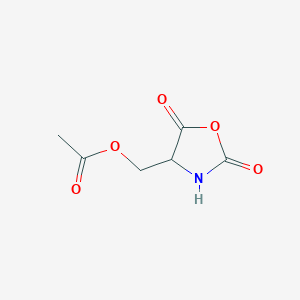
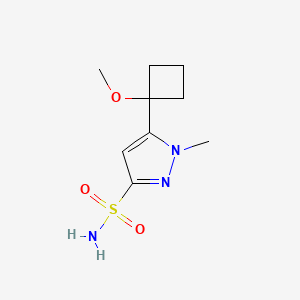
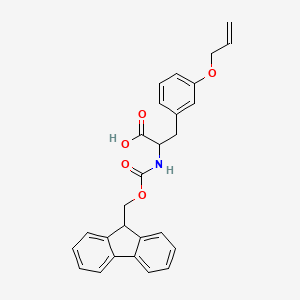
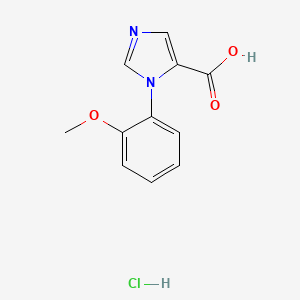
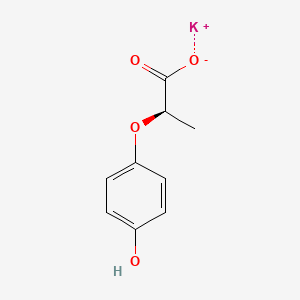
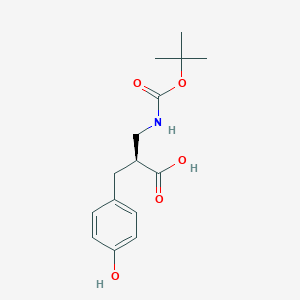
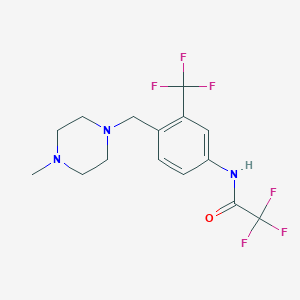
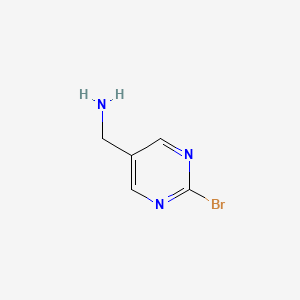
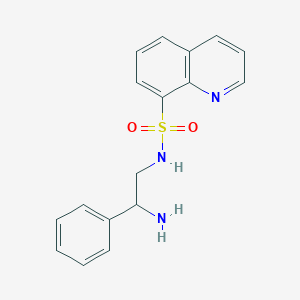
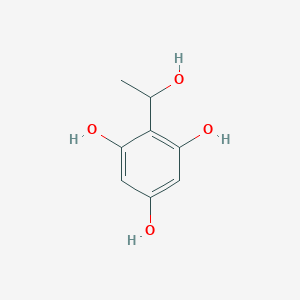
![4-chloro-6-morpholin-4-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde](/img/structure/B12957124.png)
